molecular formula C6H5F3OS B2359036 2-Thiophenemethanol, 4-(trifluoromethyl)- CAS No. 1447914-79-5

2-Thiophenemethanol, 4-(trifluoromethyl)-

Cat. No. B2359036
CAS RN: 1447914-79-5
M. Wt: 182.16
InChI Key: RMXOHSFMZQDFQI-UHFFFAOYSA-N
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Description

“2-Thiophenemethanol, 4-(trifluoromethyl)-” is a chemical compound with the molecular formula C6H5F3OS. It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “2-Thiophenemethanol, 4-(trifluoromethyl)-” were not found, there are related compounds that have been synthesized. For instance, 2-trifluoromethyl thiazoles have been synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .


Molecular Structure Analysis

The molecular structure of “2-Thiophenemethanol, 4-(trifluoromethyl)-” can be analyzed using various methods. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thiophenemethanol, 4-(trifluoromethyl)-” include its molecular weight of 182.16. More detailed properties were not found in the search results.

Scientific Research Applications

Material Science and Heterocyclic Compounds

2-Thiophenemethanol, 4-(trifluoromethyl)- and its derivatives are crucial in material science and the development of heterocyclic compounds. The sulfur-containing thiophene ring is a key component in various applications due to its wide spectrum of biological activities and its use in material science. It's involved in the production of polymeric thiophenes used in electronic devices like thin-film transistors, organic field-effect transistors, and organic light-emitting transistors. These compounds also find use in chemical sensors and solar cells (Nagaraju et al., 2018).

Chemical Synthesis and Catalysis

The compound and its related structures are significant in chemical synthesis and catalysis. For instance, α-(trifluoromethyl)heteroarylmethanols are obtained by substituting heterocycles like thiophene with trifluoroacetaldehyde ethyl hemiacetal, a process catalyzed by substances like ZnCl2 (Gong et al., 2000).

Anticancer Agents

Researchers have synthesized novel compounds like 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles and 6-(thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidines bearing chromone ring as potential anticancer agents. These compounds showed promising activity against various cancer cell lines, highlighting the potential of 2-Thiophenemethanol, 4-(trifluoromethyl)- derivatives in medical research (Ali et al., 2021).

Energy Storage

The compound plays a role in energy storage solutions. For example, a cationic polymerization of 2-thiophenemethanol and a sol–gel polycondensation of tetraethylorthosilicate were simultaneously catalyzed to produce poly(2-thiophenemethanol)/silica composites. These were then used to create S-Doped mesoporous carbon materials for high-capacitance supercapacitors, showcasing the potential of the compound in enhancing energy storage technologies (Lu et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-Thiophenemethanol, 4-(trifluoromethyl)-” was not found, it’s important to handle all chemicals with care. For instance, 2-Thiophenemethanol is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Thiophenemethanol, 4-(trifluoromethyl)-” could involve its use in various fields such as organic synthesis, pharmaceuticals, and agrochemicals due to its role as an important raw material and intermediate .

properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOHSFMZQDFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (7.79 g) in THF (150 ml) was added n-butyllithium (1.6 M in hexane, 34.5 ml) at −78° C., and the mixture was stirred at 0° C. for 10 min. The solution was cooled to −78° C., and stirred for 30 min. To the solution was added 3-(trifluoromethyl)thiophene (6.99 g) in THF over 30 min, and the mixture was stirred for 1 h at same temperature. Then DMF (10.1 g) was added to the mixture, and the mixture was stirred overnight at room temperature. The mixture was quenched with 1 M HCl and extracted with EtOAc. The organic layer was separated, washed with 1 M HCl and brine successively, dried over MgSO4, concentrated in vacuo, and purified by column chromatography (hexane/EtOAc). The resulting residue was dissolved in MeOH (100 ml), and NaBH4 (0.865 g) was added to the mixture at 0° C. After stirred at room temperature for 30 min, the mixture was quenched with saturated NH4Cl solution and extracted with EtOAc. The organic layer was separated, washed with saturated NH4Cl solution and brine successively, dried over MgSO4 and concentrated in vacuo. The residue was purified by column chromatography (hexane/EtOAc) to give the title compound (1.79 g) as a colorless oil.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.99 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10.1 g
Type
reactant
Reaction Step Three

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